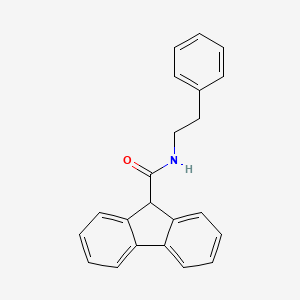
N-(2-phenylethyl)-9H-fluorene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-phenylethyl)-9H-fluorene-9-carboxamide” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is often referred to as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike . It is a member of a class of drugs known as fentanyl analogs, which are rapid-acting opioid (synthetic opiate) drugs that alleviate pain without causing loss of consciousness .
Synthesis Analysis
The synthesis of “this compound” involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . The nucleophilic addition reactions of secondary amines at the C=C double bond of substituted N-phenylmaleimides furnished 3-(dialkylamino)-N-phenylsuccinimide derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO . The structure of this compound is also available as a 2D Mol file .
Chemical Reactions Analysis
Tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .
Physical And Chemical Properties Analysis
“this compound” is a solid/crystalline powder . It can be white or colored powder, or brown and pebbly . The molecular weight of this compound is 163.2163 .
Applications De Recherche Scientifique
1. Organic Chemistry Applications
- Regioselectivity in Organic Reactions : N-Substituted 9H-fluoren-9-imines, including N-(2-phenylethyl)-9H-fluoren-9-imines, react with difluorocarbene, leading to iminium ylides and, under certain conditions, cyclodimerization products or 9H-fluorene-9-carboxamides. This study highlights the regioselectivity of cycloaddition reactions involving fluorene fragments (Novikov et al., 2006).
- Synthesis of Functionalized Derivatives : Boron trifluoride catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, including N-(2-phenylethyl) derivatives, lead to highly functionalized benzamides. These reactions demonstrate the versatility of fluorene derivatives in synthesizing complex organic molecules (Shanmugam & Athira, 2021).
2. Material Science and Photophysics
- Fluorene Derivatives in Surface-Active Agents : N-octadecyl-9-oxo-9H-fluorene-4-carboxamide and its derivatives exhibit unique surface-active properties. These compounds demonstrate significant potential in the development of surfactants with high biological degradation rates (El-Sayed, Althagafi, & Ahmed, 2017).
- Fluorescent Light-Emitting Mono- and Oligomers : Novel fluorene–isoindole-containing light-emitting mono- and oligomers, including N-(2-phenylethyl) derivatives, have been synthesized for potential use in light-emitting applications. These compounds exhibit blue light emission with good quantum efficiency, indicating their applicability in optoelectronic devices (Lázár et al., 2014).
3. Pharmacological Research
- Apoptosis Induction in Cancer Research : N-aryl-9-oxo-9H-fluorene-1-carboxamides, structurally related to N-(2-phenylethyl)-9H-fluorene-9-carboxamide, have been identified as novel apoptosis inducers. These compounds demonstrate significant activity in inducing caspase activation and inhibiting cell growth in various cancer cell lines (Kemnitzer et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and sigma receptors .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of binding and modulation activities, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways, including those involving hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
These may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation .
Result of Action
Based on the effects of related compounds, it’s likely that the compound influences a variety of cellular processes, potentially leading to changes in cell signaling, metabolism, and other functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)-9H-fluorene-9-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Safety and Hazards
Orientations Futures
The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . Considering all these, a review covering the medicinal chemistry landscape is presented here as a brief, central resource linking up 2-phenethylamine hits and receptors .
Propriétés
IUPAC Name |
N-(2-phenylethyl)-9H-fluorene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(23-15-14-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOBEYDFZRCLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)
![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)
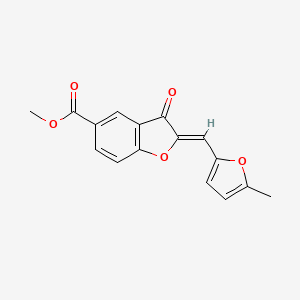
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)
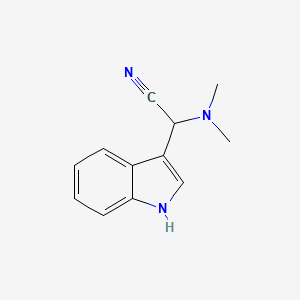
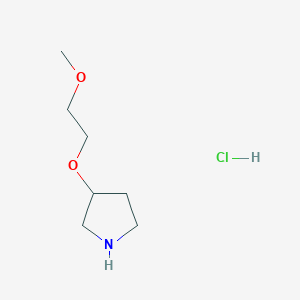
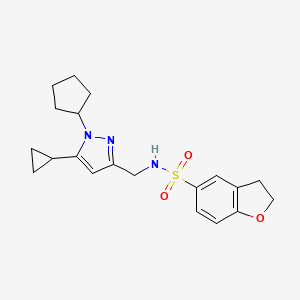
![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)